molecular formula C16H16N2O5S2 B13822110 N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

Cat. No.: B13822110
M. Wt: 380.4 g/mol
InChI Key: AEGKXBLYXZRJOF-UHFFFAOYSA-N
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Description

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}acetamide is a complex organic compound that features a benzothiazole core fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the benzothiazole ring can be reduced to form alcohols.

    Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophiles such as bromine or chlorine can be used under acidic conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring can interact with the active site of enzymes, inhibiting their activity. The furan ring can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2-[(furan-2-ylmethyl)sulfanyl]ethyl}acetamide is unique due to the presence of both benzothiazole and furan rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H16N2O5S2

Molecular Weight

380.4 g/mol

IUPAC Name

N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C16H16N2O5S2/c19-15(17-7-9-24-11-12-4-3-8-23-12)10-18-16(20)13-5-1-2-6-14(13)25(18,21)22/h1-6,8H,7,9-11H2,(H,17,19)

InChI Key

AEGKXBLYXZRJOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NCCSCC3=CC=CO3

Origin of Product

United States

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